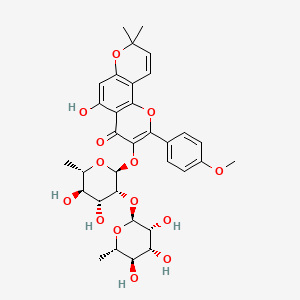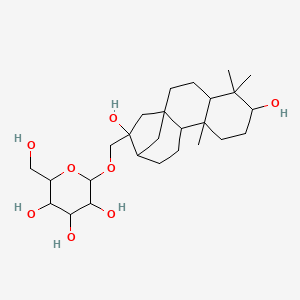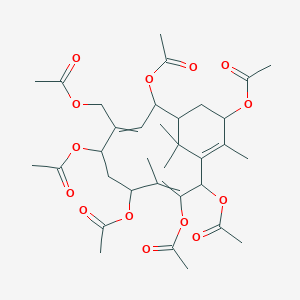
LLP3
描述
The term “LLP3” is related to a form used in the context of Limited Liability Partnerships (LLPs). Specifically, it refers to Form No. 3, which pertains to “Information concerning Limited Liability Partnership Agreement” .
Synthesis Analysis
There is a mention of the synthesis of LLP3 from 1-(5-Chloro-2-hydroxyphenyl)ethanone and 3,5-Dibenzyloxybenzaldehyde and Ethyl cyanoacetate .Chemical Reactions Analysis
There is a mention of computational chemical synthesis analysis and pathway design, which could potentially be relevant to LLP3, but the details are not specific to LLP3 .科学研究应用
Neuroblastoma Treatment
LLP-3 has been studied for its potential in treating neuroblastoma, a common extracranial solid malignancy in children . The survivin-Ran inhibitor LLP-3 has been found to decrease oxidative phosphorylation, glycolysis, and growth of neuroblastoma cells . It decreases viability, induces apoptosis, and inhibits clonogenic and anchorage-independent growth in neuroblastoma cell lines .
Inhibition of Survivin-Ran Interaction
LLP-3 inhibits the interaction of survivin with Ran, decreasing their concentration both in the cytoplasm and the nucleus . This could have implications for the treatment of various cancers, as survivin is often overexpressed in malignant cells and contributes to tumor growth and resistance to therapy .
Metabolic Inhibition
LLP-3 impairs the flexibility of energy metabolism by inhibiting both oxidative phosphorylation and glycolysis . This metabolic inhibition is associated with mitochondrial dysfunction and attenuated hexokinase activity .
HIV Treatment
Research has also shown that LLP-3 has potential applications in the treatment of HIV . An amphipathic peptide targeting the gp41 cytoplasmic tail of HIV-1, which includes the LLP-3 sequence, has been found to effectively inactivate HIV-1 virions and induce necrosis of HIV-1–infected cells .
Disruption of Viral Membrane Integrity
The same peptide that targets the gp41 cytoplasmic tail of HIV-1 can effectively disrupt the integrity of the viral membrane . This could potentially be used to develop new antiviral drugs that target the viral envelope.
Reactivation of Latently Infected Cells
The peptide derived from the HIV-1 envelope glycoprotein that includes the LLP-3 sequence has been found to reactivate latently infected cells . This could be a promising strategy for purging the latent HIV reservoir, a major obstacle to curing HIV infection.
作用机制
Target of Action
LLP3, also known as the Survivin-Ran inhibitor, primarily targets the protein Survivin and the GTPase Ran . Survivin, also known as BIRC5, is a protein that is overexpressed in many types of cancer, including neuroblastoma (NB), and plays a crucial role in mitosis and apoptosis . Ran is a GTPase that directs the subcellular localization and hence function of Survivin .
Mode of Action
LLP3 disrupts the interaction between Survivin and Ran, leading to a decrease in their concentration both in the cytoplasm and the nucleus . This disruption is achieved via direct binding at the Survivin protein-protein interaction interface . The compound selectively disrupts the Survivin-Ran interaction in cell-free binding assays and in cells .
Biochemical Pathways
The disruption of the Survivin-Ran interaction by LLP3 affects both oxidative phosphorylation (OXPHOS) and aerobic glycolysis . These are key metabolic pathways in cells, and their inhibition impairs the flexibility of energy metabolism . This metabolic inhibition is associated with mitochondrial dysfunction and attenuated hexokinase activity .
Result of Action
The action of LLP3 results in a decrease in cell viability, induction of apoptosis, and inhibition of clonogenic and anchorage-independent growth in neuroblastoma cell lines . This includes those with MYCN amplification and mutations of p53 and ALK . The compound’s action is associated with the inhibition of OXPHOS, aerobic glycolysis, mitochondrial function, and hexokinase activity .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of LLP3 can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "2-aminophenol", "sodium ethoxide", "diethyl malonate", "acetic anhydride", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzaldehyde with 2-aminophenol in ethanol with sodium ethoxide as a catalyst to form 2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one", "Step 2: Alkylation of 2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with diethyl malonate in ethanol with sodium ethoxide as a catalyst to form ethyl 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate", "Step 3: Hydrolysis of ethyl 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate with hydrochloric acid to form 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 4: Acetylation of 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid with acetic anhydride in the presence of sodium acetate to form 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-acetic acid", "Step 5: Reduction of 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-acetic acid with sodium borohydride in ethanol to form LLP3", "Step 6: Purification of LLP3 by recrystallization from water" ] } | |
CAS 编号 |
1453835-43-2 |
产品名称 |
LLP3 |
分子式 |
C32H23ClN2O4 |
分子量 |
534.996 |
IUPAC 名称 |
4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37) |
InChI 键 |
NZRBRJQYGLEINZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5 |
同义词 |
4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the LLP3 region of the HIV gp41 protein contribute to viral infection?
A1: The LLP3 region of the HIV gp41 protein plays a critical role in viral infection by facilitating the incorporation of the envelope glycoprotein (Env) into newly forming viral particles. [, ] This incorporation is essential for the virus's ability to infect new cells.
Q2: What is the mechanism by which LLP3 influences Env incorporation?
A2: Research suggests that LLP3 interacts with cellular trafficking pathways, specifically the endosomal recycling compartment (ERC). [] Two tryptophan-based motifs within LLP3, WE790–791 and WW796–797, have been identified as crucial for directing Env to the ERC. [] This localization is believed to be necessary for Env to reach the plasma membrane, the site of viral particle assembly.
Q3: Are there any computational studies investigating the LLP3-membrane interaction?
A4: Yes, molecular dynamics simulations have been employed to study the interaction of a 33-residue peptide from the LLP3 region with a model biomembrane. [] These studies revealed that the peptide interacts with membrane phospholipids through charge interactions. [] This finding suggests that inhibiting this interaction could be a potential strategy for disrupting viral fusion. []
Q4: What is the mechanism of action of the Survivin inhibitor LLP3?
A5: LLP3 functions by binding to the dimerization interface of the Survivin protein. [] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, plays a crucial role in cell division and apoptosis inhibition. [] By disrupting Survivin dimerization, LLP3 is thought to interfere with its function, leading to cell cycle arrest and apoptosis. [, ]
Q5: What is the evidence supporting LLP3's activity against cancer cells?
A6: In vitro studies using patient-derived tumor spheres and prostate cancer cells (PC3) have shown that LLP3 effectively inhibits cell proliferation and induces apoptosis. [] Time-lapse videomicroscopy has revealed that LLP3 treatment causes delays in mitotic progression and significant mitotic defects. []
Q6: Is there a relationship between LLP3 efficacy and p53 status?
A7: Studies in colorectal cancer cells suggest that the sensitivity to LLP3 in combination with irinotecan (a chemotherapy drug) may be influenced by the proficiency of XAF1, a tumor suppressor protein regulated by p53. [, , ] This highlights the potential importance of considering p53 status when evaluating LLP3 as a therapeutic strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



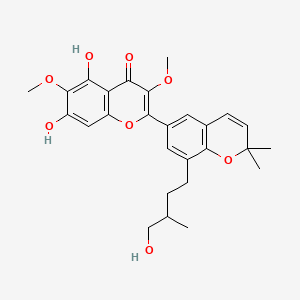
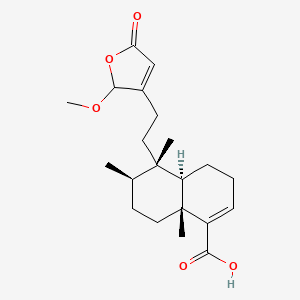

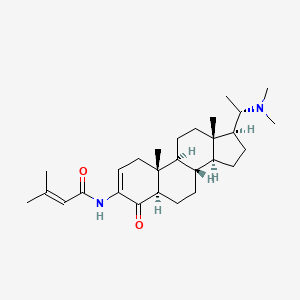
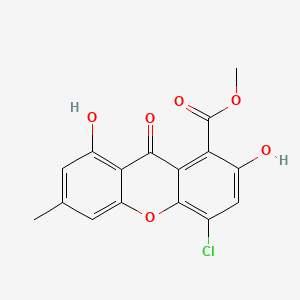
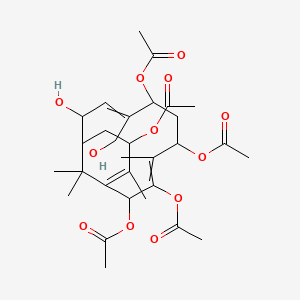

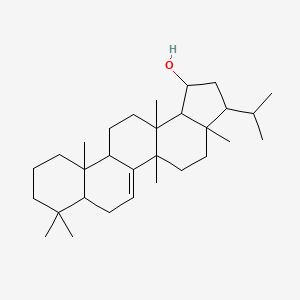


![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
